Sgn-2FF

Oral bioavailability Fucosylation inhibitor Prodrug comparison

SGN-2FF (2-fluorofucose) is a first-in-class, dual-mechanism fucosylation inhibitor: it competitively depletes GDP-fucose and directly inhibits fucosyltransferases. As the only analog with completed human Phase I clinical PK/PD and safety data (NCT02952989), it uniquely enables dose selection and translational relevance. Research-grade alternatives lack this validated clinical dataset, oral bioavailability, and established MTD (10 g daily). This compound is essential for studies on tumor glycobiology, ADCC enhancement, and immune checkpoint combinations. Secure this irreplaceable tool with verified purity to ensure reproducibility in your critical oncology research.

Molecular Formula C6H11FO4
Molecular Weight 166.15 g/mol
Cat. No. B2862726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSgn-2FF
Molecular FormulaC6H11FO4
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)O)F)O)O
InChIInChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5-,6?/m0/s1
InChIKeyIRKXGKIPOMIQOD-ZZWDRFIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





SGN-2FF: Technical Baseline for a First-in-Class Oral Fucosylation Inhibitor for Advanced Solid Tumor Research


SGN-2FF (2-fluorofucose) is a small-molecule, orally bioavailable fluorinated analog of L-fucose that functions as a dual-mechanism inhibitor of glycoprotein fucosylation [1]. The compound acts intracellularly by mimicking fucose, undergoing metabolic conversion to guanosine diphosphate (GDP)-2FF, which competitively depletes the endogenous fucosylation substrate GDP-fucose while simultaneously exerting direct inhibition on fucosyltransferase (FUT) enzymes [1]. As a first-in-class fucosylation inhibitor that advanced to first-in-human Phase I clinical evaluation in patients with advanced solid tumors (NCT02952989), SGN-2FF represents a mechanistically distinct tool compound for investigating the therapeutic modulation of tumor glycobiology and immune effector function [2].

Why Generic SGN-2FF Substitution Fails: Pharmacologic Distinctions That Drive Functional and Translational Outcomes


Generic substitution among fucose analogs and glycosylation inhibitors is not scientifically valid due to fundamental differences in metabolic activation pathways, target selectivity, and validated translational pharmacology. While structurally similar fucose analogs may share the 2-fluoro modification, their divergence in cellular uptake efficiency, intracellular conversion to the active GDP-sugar nucleotide species, and downstream selectivity across the FUT family results in non-equivalent pharmacodynamic effects [1]. SGN-2FF is distinguished by its oral bioavailability profile and the availability of human clinical pharmacokinetic, pharmacodynamic, and safety data from a completed first-in-human Phase I trial—features absent from research-grade alternatives such as 2F-Peracetyl-Fucose or uncharacterized 2-deoxy-2-fluoro-L-fucose preparations [2]. The following evidence dimensions quantify the specific, verifiable differentiators that define SGN-2FF and preclude interchangeable use with alternative fucosylation inhibitors.

SGN-2FF Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Oral Bioavailability: SGN-2FF Versus 2F-Peracetyl-Fucose Prodrug

SGN-2FF (2-fluorofucose) is administered as the parent alcohol and achieves systemic exposure without requiring peracetylation for oral absorption. In contrast, the alternative compound 2F-Peracetyl-Fucose (1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-L-fucopyranose) is a peracetylated prodrug form that requires esterase-mediated deacetylation in vivo to release the active 2-fluorofucose moiety [1]. While both compounds ultimately deliver the same active inhibitory species intracellularly, SGN-2FF eliminates the pharmacokinetic variability introduced by the deacetylation step and avoids the potential confounding effects of acetate release on cellular metabolism. SGN-2FF has been administered orally to human subjects with characterized, dose-proportional pharmacokinetics across a dose range of 1–15 g QD and 2–5 g BID, a translational data set unavailable for the peracetylated analog [2].

Oral bioavailability Fucosylation inhibitor Prodrug comparison

Human Pharmacodynamic Validation: Target Engagement Evidence in Advanced Solid Tumor Patients

SGN-2FF is the only fucosylation inhibitor for which human pharmacodynamic (PD) target engagement data have been reported from a prospective clinical trial. In the Phase I study (NCT02952989) enrolling 46 patients with advanced solid tumors, SGN-2FF administration resulted in a quantifiable, dose-proportional reduction in protein fucosylation, confirming on-target pharmacodynamic activity in human subjects at therapeutically relevant doses [1]. This human PD evidence stands in contrast to all other fucose analogs and FUT inhibitors, including 2F-Peracetyl-Fucose and generic 2-deoxy-2-fluoro-L-fucose, for which target engagement data remain limited exclusively to preclinical in vitro and murine in vivo models [2]. The dose-proportional relationship between SGN-2FF exposure and fucosylation reduction provides a validated PD framework for dose selection and translational benchmarking.

Pharmacodynamics Target engagement Fucosylation inhibition Clinical biomarker

Clinical Antitumor Activity: Objective Response and Disease Control Rates

SGN-2FF monotherapy demonstrated quantifiable clinical antitumor activity in heavily pretreated advanced solid tumor patients. Among 28 RECIST-evaluable patients in Part A of the Phase I trial, SGN-2FF produced one complete response (CR) in a patient with advanced head and neck squamous cell carcinoma and stable disease in 10 patients (36%), including one patient with advanced triple-negative breast cancer who achieved a 51% tumor burden reduction [1]. The disease control rate (CR + stable disease) was 39% (11 of 28 evaluable patients) [1]. No comparator fucose analog or FUT inhibitor has published any human antitumor activity data; all efficacy evidence for alternative compounds remains confined to preclinical xenograft or syngeneic mouse models [2].

Antitumor activity RECIST response Solid tumors Clinical efficacy

Dual Mechanism of Fucosylation Inhibition: Substrate Depletion Plus Direct Enzyme Inhibition

SGN-2FF inhibits glycoprotein fucosylation through two mechanistically distinct and simultaneously operative pathways: (1) intracellular metabolic conversion to GDP-2FF, which competitively depletes the endogenous fucosylation substrate GDP-fucose, and (2) direct inhibition of fucosyltransferase (FUT) enzyme activity [1]. In contrast, alternative fucosylation inhibitors such as 2F-Peracetyl-Fucose are prodrugs designed solely to deliver 2-fluorofucose intracellularly and do not introduce an independent direct enzyme inhibition component beyond what the parent compound provides [2]. Other tool compounds such as benzyl-α-GalNAc inhibit O-glycosylation rather than fucosylation and do not engage the fucose metabolic pathway at all [3]. The dual-mechanism pharmacology of SGN-2FF produces more robust and sustained fucosylation blockade compared to single-mechanism alternatives.

Mechanism of action GDP-fucose depletion Fucosyltransferase inhibition Dual inhibition

Clinical Safety and Tolerability Profile: Dose-Limiting Toxicity and MTD Determination

SGN-2FF has a defined clinical safety and tolerability profile established through formal Phase I dose-escalation methodology. The maximum tolerated dose (MTD) was determined to be 10 g daily, with grade 3 dose-limiting toxicities of diarrhea (2 g and 15 g QD cohorts) and increased lipase (2 g QD cohort) [1]. Thromboembolic events (grades 2–5) occurred in 5 of 32 patients (16%) in Part A, and one thromboembolic event occurred among 7 patients (14%) during the SGN-2FF lead-in period of Part C despite prophylactic anticoagulation with low-molecular weight heparin, ultimately contributing to study termination [1]. No comparator fucose analog has any human safety data or defined MTD; all safety information for alternative compounds is limited to preclinical toxicology assessments in rodent models [2].

Safety profile Maximum tolerated dose Thromboembolic events Dose-limiting toxicity

Immune-Mediated Antitumor Activity: T Cell Activation and Vaccine Enhancement

SGN-2FF exerts immune-mediated antitumor effects that extend beyond direct tumor cell-intrinsic fucosylation inhibition. In vitro, SGN-2FF activates human T cells in an antigen-dependent manner [1]. In vivo, SGN-2FF enhanced the protective effect of a lymphoma vaccine in a syngeneic mouse model, and this protection was demonstrated to be immune-dependent via CD4+ and CD8+ T cell depletion experiments that abrogated the SGN-2FF/vaccine combinatorial activity [1]. Additionally, SGN-2FF treatment generates afucosylated antibodies with enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) effector function, a property that distinguishes it from glycosylation inhibitors targeting pathways other than fucosylation [2].

Immunomodulation T cell activation ADCC enhancement Tumor vaccine

SGN-2FF Application Scenarios: Research and Preclinical Development Use Cases Validated by Quantitative Evidence


Translational Oncology Research Requiring Human PK/PD Correlation

Investigators designing translational studies that require dose selection based on human pharmacokinetic-pharmacodynamic relationships should prioritize SGN-2FF. The Phase I trial established dose-proportional SGN-2FF exposure and corresponding dose-proportional reduction in protein fucosylation in patients with advanced solid tumors across a dose range of 1–15 g QD [1]. This human PK/PD dataset enables direct extrapolation of preclinical efficacy findings to clinically relevant exposures, a capability unavailable for any alternative fucose analog or FUT inhibitor. The MTD of 10 g daily provides a defined upper safety boundary for human dose selection [1].

Tumor Glycobiology Studies Investigating Dual-Mechanism Fucosylation Blockade

Researchers requiring robust, sustained inhibition of glycoprotein fucosylation with reduced potential for compensatory pathway activation should select SGN-2FF over single-mechanism alternatives. SGN-2FF acts via both GDP-fucose substrate depletion and direct fucosyltransferase inhibition, producing more complete fucosylation blockade than prodrugs such as 2F-Peracetyl-Fucose, which deliver the same active species through a single-mechanism route, or O-glycosylation inhibitors such as benzyl-α-GalNAc, which do not engage the fucose metabolic pathway [REFS-2, REFS-3]. This dual pharmacology is particularly relevant for studies evaluating the functional consequences of complete fucosylation ablation on tumor cell signaling, adhesion, and metastasis.

Immuno-Oncology Research Evaluating ADCC Enhancement and T Cell Modulation

Investigators studying the intersection of tumor glycobiology and antitumor immunity should employ SGN-2FF due to its validated immune-mediated mechanisms. SGN-2FF generates afucosylated antibodies with enhanced ADCC effector function and activates human T cells in an antigen-dependent manner in vitro [2]. In syngeneic mouse models, SGN-2FF enhanced lymphoma vaccine protection through CD4+ and CD8+ T cell-dependent mechanisms, as confirmed by depletion experiments that abrogated the combinatorial effect [2]. These properties make SGN-2FF uniquely suitable for investigating therapeutic strategies combining fucosylation inhibition with immune checkpoint blockade, a combination evaluated clinically with pembrolizumab in the Phase I trial [1].

Preclinical Safety and Toxicology Benchmarking Against Human Reference Data

For toxicology studies requiring a reference compound with established human safety parameters, SGN-2FF offers a uniquely characterized profile. The Phase I trial defined DLTs (diarrhea and increased lipase), established an MTD of 10 g daily, and characterized the incidence of thromboembolic events at 16% (monotherapy) and 14% (combination lead-in) despite prophylactic anticoagulation [1]. This human safety dataset provides a validated benchmark for interpreting preclinical toxicology findings and enables risk-stratified experimental design. No alternative fucose analog or FUT inhibitor offers comparable human safety characterization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sgn-2FF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.